2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide is a chemical compound characterized by the presence of trifluoromethyl, hydroxymethyl, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide typically involves the reaction of 4-(hydroxymethyl)-2-iodoaniline with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 2,2,2-Trifluoro-N-(4-carboxy-2-iodophenyl)acetamide.
Reduction: Formation of 2,2,2-Trifluoro-N-(4-(hydroxymethyl)phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxymethyl group can form hydrogen bonds with target proteins, while the iodophenyl group can participate in halogen bonding and other non-covalent interactions. These combined effects can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(4-(hydroxymethyl)benzyl)acetamide
- 2,2,2-Trifluoro-N-(4-(hydroxymethyl)phenyl)acetamide
- 2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-fluorophenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which is not possible with other halogens like fluorine or chlorine. This can lead to unique interactions with biological targets and potentially novel therapeutic applications.
Properties
CAS No. |
774238-72-1 |
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Molecular Formula |
C9H7F3INO2 |
Molecular Weight |
345.06 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-(hydroxymethyl)-2-iodophenyl]acetamide |
InChI |
InChI=1S/C9H7F3INO2/c10-9(11,12)8(16)14-7-2-1-5(4-15)3-6(7)13/h1-3,15H,4H2,(H,14,16) |
InChI Key |
FWVANFIVSLWMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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